(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(4-chlorobenzyl)piperazin-1-yl]methanone
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Overview
Description
(1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-CHLOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[3,4-b]pyridine core and a piperazine moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves the condensation of 1,3-difunctional electrophilic substrates with hydrazines . For (1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-CHLOROBENZYL)PIPERAZINO]METHANONE, the synthetic route may involve the following steps:
Formation of the Pyrazolopyridine Core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.
Final Assembly: The final compound is obtained by coupling the pyrazolopyridine core with the piperazine derivative under suitable reaction conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-CHLOROBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-CHLOROBENZYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, the compound is being investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-CHLOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Piperazine Derivatives: Compounds with a piperazine moiety are known for their diverse pharmacological properties.
Uniqueness
The uniqueness of (1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-CHLOROBENZYL)PIPERAZINO]METHANONE lies in its combination of a pyrazolopyridine core and a piperazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C24H30ClN5O |
---|---|
Molecular Weight |
440.0 g/mol |
IUPAC Name |
(1-butyl-3,6-dimethylpyrazolo[3,4-b]pyridin-4-yl)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H30ClN5O/c1-4-5-10-30-23-22(18(3)27-30)21(15-17(2)26-23)24(31)29-13-11-28(12-14-29)16-19-6-8-20(25)9-7-19/h6-9,15H,4-5,10-14,16H2,1-3H3 |
InChI Key |
QDTNMLKYLJWMGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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